molecular formula C26H28N2O6S2 B284798 N-acetyl-N-(4-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide

N-acetyl-N-(4-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B284798
M. Wt: 528.6 g/mol
InChI Key: ABWJFHYLNNLIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-N-(4-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide, commonly known as DAS, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. DAS has been found to possess anti-tumor properties and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of DAS is not fully understood. However, it is believed that DAS inhibits the activity of an enzyme called carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX activity leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DAS has been found to have several biochemical and physiological effects. In addition to inhibiting CAIX activity, DAS has been shown to decrease the expression of several genes that are involved in cancer cell proliferation and survival. DAS has also been found to decrease the expression of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels in tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DAS in lab experiments is its specificity towards CAIX. This makes it a useful tool for studying the role of CAIX in cancer cells. However, DAS has some limitations as well. For example, it has low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on DAS. One area of interest is the development of more efficient synthesis methods for DAS. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to DAS treatment. Additionally, further studies are needed to fully understand the mechanism of action of DAS and its potential use in combination with other cancer treatments.

Synthesis Methods

The synthesis of DAS involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with N-acetyl-4-aminobenzene sulfonamide in the presence of a base. This reaction results in the formation of N-acetyl-N-(4-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide.

Scientific Research Applications

DAS has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that DAS inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. DAS has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.

properties

Molecular Formula

C26H28N2O6S2

Molecular Weight

528.6 g/mol

IUPAC Name

N-[4-[acetyl-(2,4-dimethylphenyl)sulfonylamino]phenyl]-N-(2,4-dimethylphenyl)sulfonylacetamide

InChI

InChI=1S/C26H28N2O6S2/c1-17-7-13-25(19(3)15-17)35(31,32)27(21(5)29)23-9-11-24(12-10-23)28(22(6)30)36(33,34)26-14-8-18(2)16-20(26)4/h7-16H,1-6H3

InChI Key

ABWJFHYLNNLIFL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=C(C=C3)C)C)C(=O)C)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=C(C=C3)C)C)C(=O)C)C

Origin of Product

United States

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